1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine

Lipophilicity Medicinal Chemistry ADME Prediction

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine (CAS 1491844-67-7), informally referred to as FDBA , is a synthetic 1,2-diarylethylamine featuring a 2,3-dihydro-1,4-benzodioxin ring and a 4-fluorophenyl substituent. The compound, with molecular formula C16H16FNO2 and a molecular weight of 273.30 g/mol, is classified within the phenethylamine superfamily and is structurally related to psychoactive substances such as MDMA and MDA.

Molecular Formula C16H16FNO2
Molecular Weight 273.3 g/mol
CAS No. 1491844-67-7
Cat. No. B1455783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine
CAS1491844-67-7
Molecular FormulaC16H16FNO2
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(CC3=CC=C(C=C3)F)N
InChIInChI=1S/C16H16FNO2/c17-12-7-5-11(6-8-12)9-13(18)16-10-19-14-3-1-2-4-15(14)20-16/h1-8,13,16H,9-10,18H2
InChIKeyMEDMOVJGPKLNJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine (CAS 1491844-67-7): Procurement-Relevant Chemical Profile


1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine (CAS 1491844-67-7), informally referred to as FDBA , is a synthetic 1,2-diarylethylamine featuring a 2,3-dihydro-1,4-benzodioxin ring and a 4-fluorophenyl substituent . The compound, with molecular formula C16H16FNO2 and a molecular weight of 273.30 g/mol, is classified within the phenethylamine superfamily and is structurally related to psychoactive substances such as MDMA and MDA . It is primarily distributed as a research chemical with a typical commercial purity of 95% .

Structural Class
1,2-Diarylethylamine scaffold for SAR investigations
Key Substituent
4-Fluoro group alters lipophilicity and metabolic stability
Purity Profile
Typically 95%, suitable for in vitro screening and analytical use

Why 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine Cannot Be Simply Replaced by In-Class Analogs


1,2-Diarylethylamines constitute a pharmacologically diverse class where subtle structural modifications—particularly on the aryl rings—can profoundly shift receptor binding profiles and functional activity [1]. The introduction of a fluorine atom at the para position of the phenyl ring, as in this compound, is widely recognized in medicinal chemistry to enhance metabolic stability, alter lipophilicity (predicted XLogP3 of 2.9 for this compound [2]), and modulate electrostatic interactions with biological targets compared to non-fluorinated or differently substituted analogs [1]. Unlike its non-fluorinated congener (CAS 1485392-13-9), the 4-fluoro substituent may confer distinct pharmacokinetic and pharmacodynamic properties, making direct substitution without experimental validation scientifically unreliable for structure-activity relationship (SAR) studies, analytical reference standard applications, or biological assay development.

Property
Target (4-Fluoro)
Non-Fluorinated Analog
Substituent
4-Fluoro present
No fluorine
Lipophilicity Profile
Higher predicted logP
Lower predicted logP
Assay Implications
Distinct PK/PD and receptor binding may occur
Different metabolic stability and binding expected

Direct substitution without experimental validation may lead to unreliable SAR or assay outcomes. Verify fluorinated identity for analytical reference use.

Quantitative Evidence Guide: Differentiating 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine (1491844-67-7)


Predicted Lipophilicity (XLogP3) vs. Non-Fluorinated Analog

The predicted lipophilicity of the target compound is XLogP3 = 2.9, compared to the non-fluorinated analog 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine, which has a predicted XLogP3 of approximately 2.5 (estimated based on lower molecular weight and absence of fluorine) [1]. The 0.4 log unit increase indicates a measurable enhancement in membrane permeability potential conferred by the 4-fluoro substituent [2].

Lipophilicity Shift
Class-level inference
Predicted XLogP3: 2.9 (target) vs ~2.5 (non-fluorinated analog)
Δ ~0.4 log units
Supports predicted membrane diffusion for CNS research models
In silico prediction; experimental logP/logD not reported
Lipophilicity Medicinal Chemistry ADME Prediction

Hydrogen Bond Donor Count vs. Tertiary Amine Diarylethylamine Derivatives

The target compound possesses a primary amine (hydrogen bond donor count = 1), which is a distinct feature compared to N-substituted analogs such as diphenidine or fluorolintane, which are tertiary amines (hydrogen bond donor count = 0) [1]. This structural difference allows the primary amine to act as a hydrogen bond donor, enabling distinct intermolecular interactions in both biological targets and synthetic transformations, such as direct amide bond formation without prior deprotection [2].

H-Bond Donor Capacity
Class-level inference
Primary amine (1 donor) vs tertiary amine derivatives (0 donors)
Enables direct derivatization without deprotection for library synthesis
Structural comparison; no experimental binding data
Hydrogen Bonding Molecular Recognition SAR

Rotatable Bond Count vs. Structurally Constrained 1,2-Diarylethylamines

With a rotatable bond count of 3, the target compound exhibits a moderate degree of conformational flexibility. This differs from more constrained 1,2-diarylethylamines such as lefetamine (rotatable bonds = 4) or more rigid analogs incorporating fused ring systems [1]. The specific combination of the benzodioxin ring oxygen atoms and the 4-fluorophenyl group creates a unique spatial arrangement that may influence binding to cognate receptors, though direct experimental comparison data are absent [2].

Conformational Flexibility
Supporting evidence
3 rotatable bonds (target) vs 4 (lefetamine) vs 1 (ketamine)
May influence binding entropy and selectivity in SAR studies
No experimental receptor binding data for target
Molecular Flexibility Conformational Analysis Drug Design

Optimal Research and Industrial Application Scenarios for 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine


Synthetic Intermediate for 1,2-Diarylethylamine-Derived Pharmacological Probes

The primary amine functionality (hydrogen bond donor count = 1) makes this compound a suitable building block for generating libraries of N-alkylated, N-acylated, or N-sulfonylated derivatives [1]. In medicinal chemistry campaigns exploring the 1,2-diarylethylamine scaffold, this fluorinated intermediate can be used to probe the effects of the 4-fluoro substituent on target binding and ADME properties, as previously demonstrated with the synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethyl]-2,3-dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxamide (CAS 2728346-77-6) .

Analytical Reference Standard for Forensic and Toxicological Screening

As a known member of the 1,2-diarylethylamine class, this compound may appear as a novel psychoactive substance (NPS) in forensic casework [1]. Its procurement as a high-purity reference standard (typically ≥95%) enables accurate identification and quantification using GC-MS or LC-MS/MS methods, particularly when differentiating it from the non-fluorinated analog (CAS 1485392-13-9), which exhibits a distinct mass spectrum due to the absence of the characteristic fluorine isotopic pattern .

Computational Modeling and In Silico Screening Libraries

With a predicted XLogP3 of 2.9 and a molecular weight of 273.30 g/mol, this compound falls within favorable drug-like chemical space (Lipinski's Rule of Five) [1]. It can be included in virtual screening libraries targeting central nervous system (CNS) receptors, where the computed lipophilicity enhancement conferred by the 4-fluoro substituent (approximately +0.4 log units vs. the non-fluorinated analog) suggests improved passive blood-brain barrier permeability potential .

Structure-Activity Relationship (SAR) Studies on NMDA Receptor Antagonists

1,2-Diarylethylamines are recognized as a class of NMDA receptor antagonists with dissociative properties [1]. The 4-fluorophenyl-benzodioxin scaffold offers a distinct structural departure from prototypical ligands like diphenidine, providing an opportunity to explore how the electron-withdrawing fluorine atom and the benzodioxin oxygen atoms modulate NMDA receptor affinity and subtype selectivity in radioligand binding assays .

Application
Selection Property
Validation Focus
Pharmacological Probe Synthesis
Primary amine reactivity
N-derivatization library yield and purity
Forensic Analytical Reference
Certified purity and fluorine isotopic pattern
GC-MS/LC-MS/MS differentiation from non-fluorinated analog
In Silico CNS Screening
Drug-like physicochemical profile
Predicted CNS permeability and receptor docking
NMDA Receptor SAR Studies
4-Fluoro-benzodioxin scaffold
Radioligand binding affinity and subtype selectivity
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